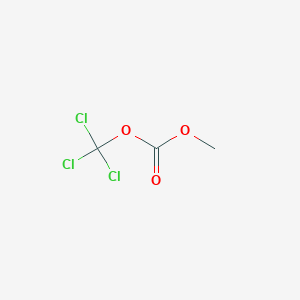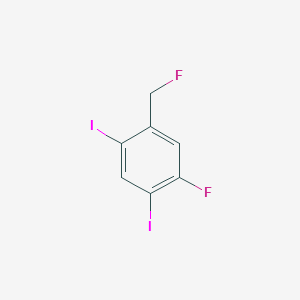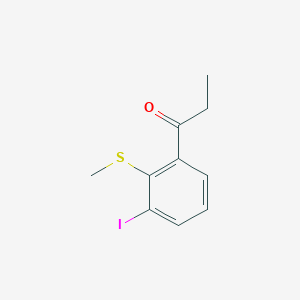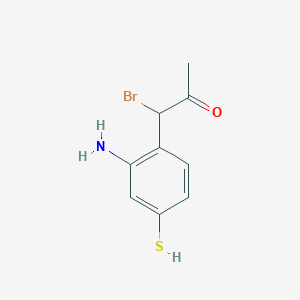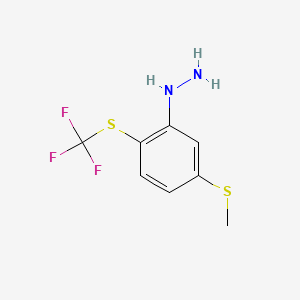
4-Bromo-5-chloropicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the bromination and chlorination of picolinaldehyde using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Bromo-5-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4-Bromo-5-chloropicolinaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-Bromo-5-chloropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
5-Chloropicolinaldehyde (C6H4ClNO): Similar structure but lacks the bromine atom.
3-Bromo-5-chloropicolinaldehyde (C6H3BrClNO): Similar structure with different positions of halogen atoms.
5-Bromo-4-chloropicolinaldehyde (C6H3BrClNO): Isomer with bromine and chlorine atoms at different positions.
Uniqueness: 4-Bromo-5-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .
属性
CAS 编号 |
1256790-51-8 |
|---|---|
分子式 |
C6H3BrClNO |
分子量 |
220.45 g/mol |
IUPAC 名称 |
4-bromo-5-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChI 键 |
CBTWGUQMNVUMOK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Br)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
